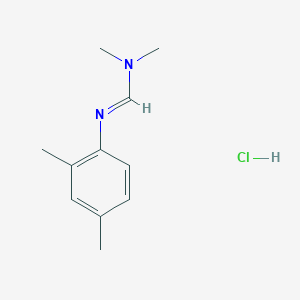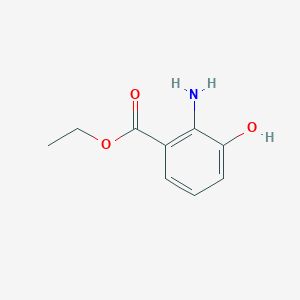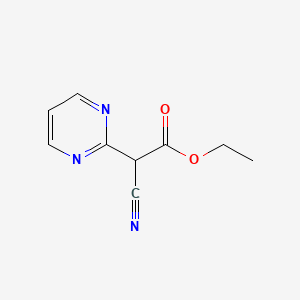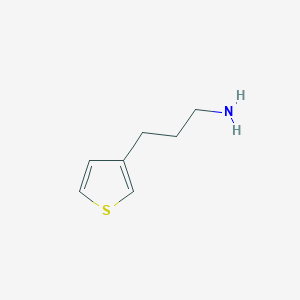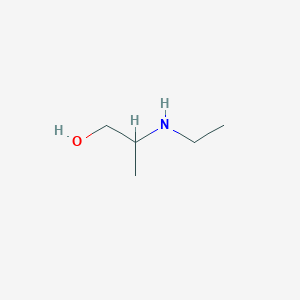
2-(Etilamino)propan-1-ol
Descripción general
Descripción
2-(Ethylamino)propan-1-ol, commonly referred to as 2-EAP, is an organic compound that is widely used in the laboratory and in industrial processes. It is a colorless liquid with a pleasant odor and is miscible in water and many organic solvents. 2-EAP is a versatile compound, with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Síntesis de nuevas propanolaminas
El compuesto “2-(Etilamino)propan-1-ol” se utiliza en la síntesis de nuevas propanolaminas . Estas nuevas propanolaminas se han probado para su actividad electrográfica, antiarrítmica, hipotensiva y espasmolítica, así como para la afinidad de unión a los receptores α1-, α2- y β1-adrenérgicos .
Actividad cardiovascular
El compuesto se utiliza en la síntesis de derivados de aminopropan-2-ol con actividad cardiovascular . Estos derivados han mostrado actividades α1- y β1-adrenolíticas, antiarrítmicas e hipotensivas similares a carvedilol, un fármaco que se utiliza en el tratamiento de las enfermedades cardiovasculares .
Investigación en proteómica
“this compound” es un producto especializado que se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones.
Síntesis de fármacos
Este compuesto se utiliza en la síntesis de fármacos. Su estructura única lo convierte en un compuesto químico versátil en la investigación científica.
Estudios de inhibición enzimática
“this compound” se utiliza en estudios de inhibición enzimática. Los inhibidores enzimáticos son moléculas que se unen a las enzimas y disminuyen su actividad.
Investigación en catálisis
El compuesto se utiliza en la investigación en catálisis. Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la barrera energética de la reacción.
Síntesis orgánica
“this compound” se utiliza como disolvente o reactivo en la síntesis orgánica. La síntesis orgánica es un método de preparación de compuestos orgánicos.
Producción de productos farmacéuticos
El compuesto se utiliza en la producción de algunos productos farmacéuticos, como salbutamol y fenoterol. Estos son medicamentos que se utilizan para tratar el asma y otras enfermedades pulmonares.
Mecanismo De Acción
Target of Action
It is known that alcohols generally interact with a variety of proteins and cellular structures, including enzymes and cell membranes .
Mode of Action
Alcohols typically exert their effects through interactions with their targets, leading to changes in the targets’ structure or function .
Biochemical Pathways
Alcohols can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The effects of alcohols at the molecular and cellular level can vary widely, depending on their specific targets and the concentrations at which they are present .
Análisis Bioquímico
Biochemical Properties
2-(Ethylamino)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of various biomolecules. Additionally, 2-(Ethylamino)propan-1-ol can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
2-(Ethylamino)propan-1-ol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Ethylamino)propan-1-ol involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of certain dehydrogenases, enzymes involved in oxidation-reduction reactions. This inhibition can lead to changes in the levels of various metabolites and alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethylamino)propan-1-ol can change over time. The compound is relatively stable under normal conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to 2-(Ethylamino)propan-1-ol can lead to changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-(Ethylamino)propan-1-ol vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, including changes in liver and kidney function. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and organ function .
Metabolic Pathways
2-(Ethylamino)propan-1-ol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of organic substances. This metabolism can lead to the formation of various metabolites, which can have different effects on cellular function. Additionally, 2-(Ethylamino)propan-1-ol can influence metabolic flux and the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, 2-(Ethylamino)propan-1-ol is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, while binding proteins help to localize and accumulate it in specific cellular compartments. This transport and distribution are crucial for the compound’s activity and function .
Subcellular Localization
The subcellular localization of 2-(Ethylamino)propan-1-ol is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-(ethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBGCXQCQVUHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558727 | |
| Record name | 2-(Ethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24417-04-7 | |
| Record name | 2-(Ethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



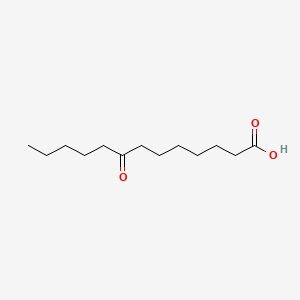
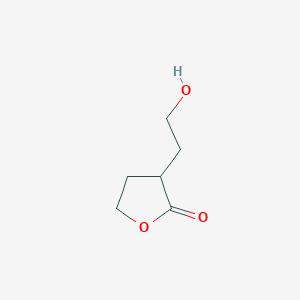
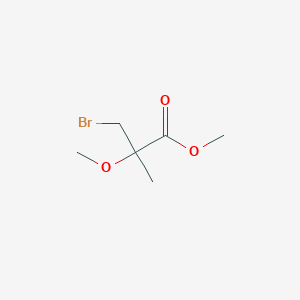

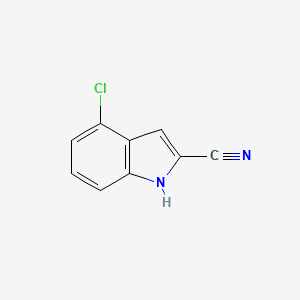
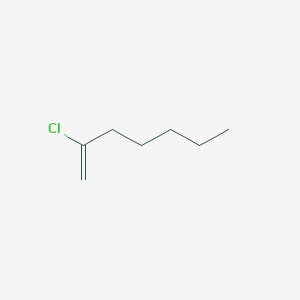


![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)
